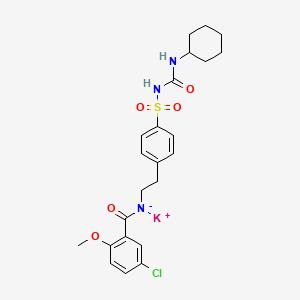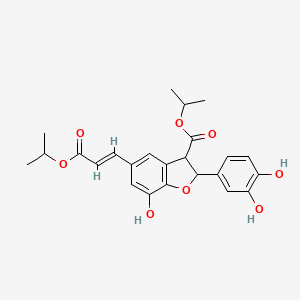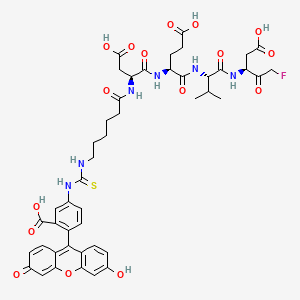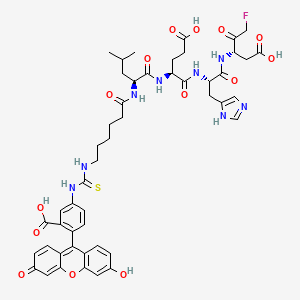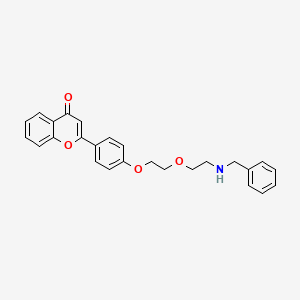![molecular formula C21H26N2O4 B12399316 (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[63104,9]dodécane-2,3’-indole]-2’-one est une molécule organique complexe avec une structure spiro unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodécane-2,3’-indole]-2’-one implique plusieurs étapes, y compris la formation de la structure spiro et l’introduction de divers groupes fonctionnels. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais impliquent généralement l’utilisation de réactifs tels que des aldéhydes, des cétones et des amines dans des conditions contrôlées pour obtenir la stéréochimie et la fonctionnalisation souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l’utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et l’adaptation des réactions à l’échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodécane-2,3’-indole]-2’-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en un groupe carbonyle.
Réduction : La double liaison dans le groupe éthylidène peut être réduite en une liaison simple.
Substitution : Les groupes fonctionnels peuvent être substitués par d’autres groupes dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des solvants et des catalyseurs contrôlés pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle produirait une cétone ou un aldéhyde, tandis que la réduction de la double liaison produirait un composé saturé.
Applications de la recherche scientifique
Chimie
En chimie, (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodécane-2,3’-indole]-2’-one peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure spiro unique en fait un intermédiaire précieux dans la synthèse organique.
Biologie
En biologie, ce composé peut être étudié pour son activité biologique potentielle. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodécane-2,3’-indole]-2’-one pourrait être étudié pour ses effets thérapeutiques potentiels. Sa capacité à subir diverses transformations chimiques en fait un composé polyvalent pour la chimie médicinale.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d’autres composés précieux. Sa structure et sa réactivité uniques en font un outil polyvalent dans les applications industrielles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (1R,2S,4S,7Z,8R,9S)-7-ethylidene-6’-hydroxy-1’-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one could be investigated for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile compound for medicinal chemistry.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile tool in industrial applications.
Mécanisme D'action
Le mécanisme d’action de (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodécane-2,3’-indole]-2’-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à divers effets biologiques. Les voies exactes impliquées dépendraient de l’application spécifique et du contexte biologique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodécane-2,3’-indole]-2’-one comprennent d’autres composés spiro présentant des caractéristiques structurelles similaires. Il pourrait s’agir de :
- Dérivés de spiro[cyclohexane-1,2’-indole]
- Dérivés de spiro[cyclopentane-1,2’-indole]
- Autres composés spirocycliques avec divers groupes fonctionnels
Unicité
L’unicité de (1R,2S,4S,7Z,8R,9S)-7-éthylidène-6’-hydroxy-1’-méthoxy-5-méthylspiro[11-oxa-5-azatricyclo[63104,9]dodécane-2,3’-indole]-2’-one réside dans sa stéréochimie et sa fonctionnalisation spécifiques
Propriétés
Formule moléculaire |
C21H26N2O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+/t14-,15-,18-,19+,21-/m0/s1 |
Clé InChI |
VYZFRSLZSBLYIC-HLKYCOTLSA-N |
SMILES isomérique |
C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
SMILES canonique |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


